molecular formula C12H10N2O2 B8512583 3-cyano-1-ethyl-1H-indole-6-carboxylic acid

3-cyano-1-ethyl-1H-indole-6-carboxylic acid

Cat. No. B8512583
M. Wt: 214.22 g/mol
InChI Key: TZCJLRGDPIEJIU-UHFFFAOYSA-N
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Patent
US07868037B2

Procedure details

A solution of methyl 3-cyano-1-ethyl-1H-indole-6-carboxylate (1.60 g, 7.02 mmol), prepared by the method described in example 1A from methyl 1H-indole-6-carboxylate, in THF (35 mL) is treated with 1N NaOH (7.7 mL, 7.7 mmol) and heated at reflux for 2.5 h. After cooling to room temperature, most of the THF is removed and the solution is diluted with H2O and extracted with ether (2×). The ether extracts are discarded. The aqueous phase is then acidified with 6N HCl to pH 2 and then extracted with EtOAc (3×). The EtOAc layers are combined, washed with saturated NaCl and then dried and concentrated to afford 1.43 g (95%) of 3-cyano-1-ethyl-1H-indole-6-carboxylic acid as a white solid.
Name
methyl 3-cyano-1-ethyl-1H-indole-6-carboxylate
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:11]2[C:6](=[CH:7][C:8]([C:12]([O:14]C)=[O:13])=[CH:9][CH:10]=2)[N:5]([CH2:16][CH3:17])[CH:4]=1)#[N:2].N1C2C(=CC=C(C(OC)=O)C=2)C=C1.[OH-].[Na+]>C1COCC1>[C:1]([C:3]1[C:11]2[C:6](=[CH:7][C:8]([C:12]([OH:14])=[O:13])=[CH:9][CH:10]=2)[N:5]([CH2:16][CH3:17])[CH:4]=1)#[N:2] |f:2.3|

Inputs

Step One
Name
methyl 3-cyano-1-ethyl-1H-indole-6-carboxylate
Quantity
1.6 g
Type
reactant
Smiles
C(#N)C1=CN(C2=CC(=CC=C12)C(=O)OC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=C(C=C12)C(=O)OC
Step Three
Name
Quantity
7.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
is removed
ADDITION
Type
ADDITION
Details
the solution is diluted with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
washed with saturated NaCl
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CN(C2=CC(=CC=C12)C(=O)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.43 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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